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Compound of Interest

Compound Name:
3-(2-AMINOETHYL)-5-

NITROINDOLE

CAS No.: 55747-72-3

Cat. No.: B1585162

Get Quote

Executive Summary & Nomenclature Clarification
Subject: 5-Nitrotryptamine (5-NT) CAS: 61-23-4 (Free base) / 2421-49-0 (Hydrochloride)

Critical Nomenclature Note: The request specifies "5-nitro-L-tryptamine." It is vital to clarify that

tryptamine (2-(1H-indol-3-yl)ethanamine) is an achiral molecule; it lacks the asymmetric

-carbon present in its precursor, Tryptophan. Therefore, "L-tryptamine" is chemically non-
existent unless referring to an

-substituted derivative (e.g.,

-methyltryptamine).

If the user intends the amino acid: Refer to 5-Nitro-L-Tryptophan (a Tryptophan Hydroxylase

inhibitor/substrate).

If the user intends the amine: This guide focuses on 5-Nitrotryptamine, the decarboxylated

serotonergic probe used in receptor binding studies and as a scaffold for 5-HT6 antagonists.
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Application Scope: 5-Nitrotryptamine serves as a critical electronic probe in structure-activity

relationship (SAR) studies. By replacing the electron-donating hydroxyl group of Serotonin (5-

HT) with an electron-withdrawing nitro group, researchers can map the electrostatic

requirements of the 5-HT receptor binding pockets. Furthermore, 5-NT is a primary synthetic

scaffold for high-affinity 5-HT6 receptor antagonists (cognitive enhancers).

Chemical Handling & Formulation
Safety Alert: Nitro-aromatic compounds are potential radiosensitizers and mutagens. Handle

with extreme caution under amber light (nitro groups can be photoreactive).

Formulation Protocol
Objective: Prepare a stable injectable solution for intraperitoneal (i.p.) administration in rodents.

Parameter Specification Notes

Salt Form Hydrochloride (HCl) Preferred for water solubility.

Vehicle 0.9% Saline
If using Free Base, require 5%

DMSO + 5% Tween-80.

pH Adjustment 6.0 - 7.0
Tryptamines degrade rapidly in

alkaline pH.

Stability < 4 Hours

Prepare fresh.[1] Nitro-

reduction can occur in solution

over time.

Concentration 0.1 - 2.0 mg/mL
Target dose volume: 10 mL/kg

(mouse) or 1-2 mL/kg (rat).

In Vitro Profiling: Receptor Affinity Assay
Before in vivo behavioral studies, the binding profile must be established to predict behavioral

outcomes. 5-NT is often used to probe 5-HT1A, 5-HT2A, and 5-HT6 subtypes.

Protocol A: Radioligand Competition Binding
Purpose: Determine
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of 5-NT at the 5-HT2A receptor (hallucinogenic liability) and 5-HT6 receptor (cognitive target).

Membrane Prep: HEK-293 cells stably expressing human 5-HT2A or 5-HT6 receptors.

Radioligand:

5-HT2A:

-Ketanserin (0.5 nM)

5-HT6:

-LSD (2 nM) or

-SB-258585

Incubation:

Mix: 50

L Membrane + 50

L Radioligand + 50

L 5-NT (concentrations

to

M).

Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM

.

Time: 60 min at 37°C.

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces

non-specific binding).

Analysis: Calculate
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and convert to

using the Cheng-Prusoff equation.

Expected Outcome:

5-HT2A: Moderate affinity.[1][2][3] The nitro group reduces affinity compared to 5-OH

(Serotonin) due to electron withdrawal, but binding persists, often acting as a partial agonist

or antagonist depending on the specific residues engaged (e.g., Ser3.36).

5-HT6: 5-NT is a key scaffold; the amine itself has moderate affinity but serves as the

"warhead" for constructing high-affinity antagonists.

In Vivo Behavioral Protocols
Protocol B: Head Twitch Response (HTR) - Mouse Model
Rationale: The HTR is the gold-standard behavioral proxy for 5-HT2A receptor activation in

rodents.[4] It distinguishes hallucinogenic agonists from non-hallucinogens.

Experimental Design:

Subjects: C57BL/6J mice (Male, 8-10 weeks).

Groups (n=8/group):

Vehicle (Saline)

Positive Control (DOI: 1 mg/kg or 5-MeO-DMT: 5 mg/kg)

5-Nitrotryptamine (Low: 3 mg/kg)

5-Nitrotryptamine (High: 10 mg/kg)

Antagonist Blockade: Volinanserin (M100907) + 5-NT (To confirm 5-HT2A specificity).

Workflow:

Acclimatization: Place mice in observation cylinders (transparent plexiglass) for 15 min.
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Administration: Inject test compound (i.p.).

Recording: Video record for 30 minutes post-injection.

Scoring: Count "Head Twitches" (rapid rotational jerks of the head, distinct from grooming).

Data Analysis: One-way ANOVA followed by Dunnett’s post-hoc test.

Protocol C: Cognitive Flexibility (Morris Water Maze)
Rationale: If 5-NT is being used as a precursor for 5-HT6 antagonists, the endpoint is cognitive

enhancement.

Workflow Summary:

Training: 4 days of hidden platform training (spatial learning).

Drug Challenge: Administer 5-NT derivative 30 min prior to testing.

Probe Trial: Remove platform; measure time spent in target quadrant.

Scopolamine Deficit: Induce amnesia with Scopolamine (1 mg/kg) to test if the 5-NT

derivative rescues memory (typical of 5-HT6 antagonists).

Visualizing the Mechanism
Diagram 1: Serotonergic Signaling & 5-NT Interaction
This diagram illustrates the divergent signaling of 5-HT receptors and where 5-Nitrotryptamine

interacts as a probe.
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Caption: Differential signaling pathways engaged by 5-HT and the probing role of 5-

Nitrotryptamine at 5-HT2A (Hallucinogenic) and 5-HT6 (Cognitive) receptors.

Synthesis Workflow for 5-HT6 Antagonists
Since 5-NT is a primary intermediate for drug development (specifically 5-HT6 antagonists), the

following workflow describes its chemical utility.
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Caption: Synthetic pathway utilizing 5-Nitrotryptamine to generate selective 5-HT6 antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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